molecular formula C25H21P B151211 (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 402822-72-4

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

Cat. No. B151211
M. Wt: 352.4 g/mol
InChI Key: GUENDLLDUNRPIC-UHFFFAOYSA-N
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Description

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a biphenyl-based phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. The presence of the methyl group on the biphenyl moiety can influence the steric and electronic properties of the ligand, which in turn affects the reactivity and selectivity of the catalytic system .

Synthesis Analysis

The synthesis of related biphenyl-based diphosphines involves key steps such as ortho-lithiation/iodination reactions followed by Ullmann reactions to create the biphenyl framework with phosphine oxide groups, which are then reduced to the corresponding diphosphines . Although the exact synthesis of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the methyl group at the appropriate position on the biphenyl core.

Molecular Structure Analysis

The molecular structure of biphenyl-based phosphine ligands can be determined using techniques such as X-ray crystallography. For instance, the absolute configuration of a related diphosphine was established through X-ray analysis of its palladium complex . The molecular structure is crucial as it dictates the ligand's coordination properties and its ability to induce chirality in asymmetric syntheses.

Chemical Reactions Analysis

Biphenyl-based phosphine ligands have been shown to be effective in various chemical transformations. For example, 2-diphenylphosphino-2'-methylbiphenyl has been used as a ligand in palladium-catalyzed Heck coupling reactions, demonstrating good yields and tolerance to various electronic properties of the aryl bromides used . These ligands are also known to be efficient in enantioselective isomerizations and hydrogenations .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl-based phosphine ligands are influenced by their molecular structure. The presence of substituents such as methyl groups can affect the ligand's solubility, stability, and electronic properties, which are important for their performance in catalytic reactions. The electronic properties of the phosphorus atom, in particular, are critical for its ability to coordinate to metal centers in catalysis .

Scientific Research Applications

Selective Arylation in Heck Coupling Reactions

  • A study by Nadri, Joshaghani, and Rafiee (2009) demonstrated the effectiveness of 2-diphenylphosphino-2′-methylbiphenyl as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. The study found that the yields of the products were independent of the electronic properties of the aryl bromides, but significantly influenced by the nature of the olefin (Nadri, Joshaghani, & Rafiee, 2009).

Application in Non-linear Optics

  • Ching et al. (1991) synthesized {4′-[methyl(diphenyl)phosphonio]biphenyl-4-yl}triphenylborate and investigated its properties through absorption and fluorescence spectroscopy. The study concluded that this compound is promising for second-harmonic generation in the field of non-linear optics (Ching, Lequan, Lequan, Grisard, & Markovitsi, 1991).

Catalysis and Ligand Efficiency

Structural Analysis and Molecular Interactions

Safety And Hazards

Diphenylphosphine is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research and applications involving these compounds could be vast, given their potential uses in various fields such as medicinal chemistry, drug discovery, and as catalysts in chemical reactions .

properties

IUPAC Name

[2-(2-methylphenyl)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUENDLLDUNRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573746
Record name (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

CAS RN

402822-72-4
Record name (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Zhang, PH Dixneuf, JF Soulé - Chemical Communications, 2018 - pubs.rsc.org
Phosphorus containing molecules have seen widespread applications in the development of innovative metal-ligand catalysts and materials. In recent years, the implementation of late-…
Number of citations: 67 pubs.rsc.org
J Wang, CF Liu, Q Zheng… - European Journal of …, 2020 - Wiley Online Library
In recent years, C–C, C–N, and C–O bonds constructed by C–H functionalization have reached considerable attention due to excellent functional group tolerance, cost‐effectiveness, …

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